molecular formula C7H10OS B2954675 2-(3-methylthiophen-2-yl)ethan-1-ol CAS No. 159144-69-1

2-(3-methylthiophen-2-yl)ethan-1-ol

Cat. No.: B2954675
CAS No.: 159144-69-1
M. Wt: 142.22
InChI Key: XUDJPAANMBCCAC-UHFFFAOYSA-N
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Description

2-(3-methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxyl group attached to an ethyl chain, which is connected to a methyl-substituted thiophene ring.

Future Directions

Thiophene and its substituted derivatives, including “2-(4-Methylthiophen-5-yl)ethanol”, show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylthiophen-2-yl)ethan-1-ol is unique due to its specific combination of a hydroxyl group and a methyl-substituted thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDJPAANMBCCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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